2-Methylsulfinyladenylcobamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

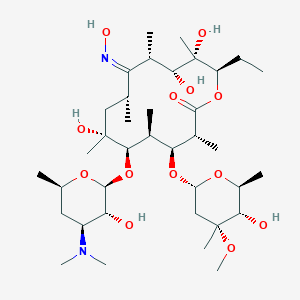

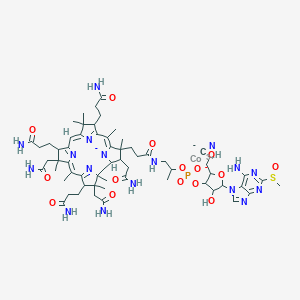

2-Methylsulfinyladenylcobamide (MSAC) is a vitamin B12 analog that has gained significant attention in recent years due to its potential therapeutic applications. This compound is synthesized by the methylation of sulfinyladenosine, which is a natural component of bacterial tRNA. MSAC has been shown to have various biochemical and physiological effects, making it a promising candidate for research in different fields.

Mechanism Of Action

2-Methylsulfinyladenylcobamide exerts its effects by binding to the cobalamin-dependent enzymes and modulating their activity. This includes the methionine synthase enzyme, which is involved in the synthesis of methionine, and the methylmalonyl-CoA mutase enzyme, which is involved in the metabolism of fatty acids and amino acids. 2-Methylsulfinyladenylcobamide can also act as a cofactor for the methionine synthase enzyme, increasing its activity and promoting the synthesis of methionine.

Biochemical And Physiological Effects

2-Methylsulfinyladenylcobamide has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the promotion of cell growth and differentiation. 2-Methylsulfinyladenylcobamide has also been shown to improve cognitive function and memory in animal models. Additionally, 2-Methylsulfinyladenylcobamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Methylsulfinyladenylcobamide in lab experiments is its stability and availability. 2-Methylsulfinyladenylcobamide is a stable compound that can be easily synthesized and purified, making it a convenient tool for research. However, one limitation of using 2-Methylsulfinyladenylcobamide is its potential toxicity at high doses. Careful dosing and monitoring are necessary to avoid any adverse effects.

Future Directions

There are several future directions for research on 2-Methylsulfinyladenylcobamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on gut microbiota and its potential use in the treatment of gut-related disorders such as inflammatory bowel disease. Additionally, further research is needed to understand the mechanism of action of 2-Methylsulfinyladenylcobamide and its potential interactions with other compounds.

Synthesis Methods

2-Methylsulfinyladenylcobamide is synthesized by the methylation of sulfinyladenosine using the enzyme, cobalamin-dependent methionine synthase. This enzyme catalyzes the transfer of a methyl group from methyltetrahydrofolate to homocysteine, resulting in the formation of methionine and tetrahydrofolate. The same enzyme can also catalyze the transfer of a methyl group from methylcobalamin to sulfinyladenosine, resulting in the formation of 2-Methylsulfinyladenylcobamide.

Scientific Research Applications

2-Methylsulfinyladenylcobamide has been extensively studied for its potential therapeutic applications in various fields of research. In the field of neuroscience, 2-Methylsulfinyladenylcobamide has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and promoting the growth of neurons. In the field of cancer research, 2-Methylsulfinyladenylcobamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. 2-Methylsulfinyladenylcobamide has also been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity.

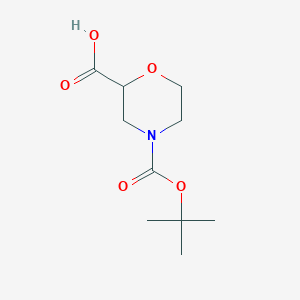

properties

CAS RN |

107688-04-0 |

|---|---|

Product Name |

2-Methylsulfinyladenylcobamide |

Molecular Formula |

C60H85CoN17O15PS |

Molecular Weight |

1406.4 g/mol |

IUPAC Name |

[5-(6-amino-2-methylsulfinylpurin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cobalt(3+);cyanide |

InChI |

InChI=1S/C59H87N16O15PS.CN.Co/c1-26(89-91(85,86)90-47-34(24-76)88-53(46(47)84)75-25-68-52-45(75)51(66)72-54(73-52)92(10)87)23-67-42(83)17-18-56(6)32(19-39(63)80)50-59(9)58(8,22-41(65)82)31(13-16-38(62)79)44(74-59)28(3)49-57(7,21-40(64)81)29(11-14-36(60)77)33(69-49)20-35-55(4,5)30(12-15-37(61)78)43(70-35)27(2)48(56)71-50;1-2;/h20,25-26,29-32,34,46-47,50,53,76,84H,11-19,21-24H2,1-10H3,(H17,60,61,62,63,64,65,66,67,69,70,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 |

InChI Key |

FYUCRBFCWHKYQY-UHFFFAOYSA-L |

Isomeric SMILES |

C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=NC(=NC(=C87)N)S(=O)C)CO.[C-]#N.[Co+3] |

SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=NC(=NC(=C87)N)S(=O)C)CO.[C-]#N.[Co+3] |

Canonical SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=NC(=NC(=C87)N)S(=O)C)CO.[C-]#N.[Co+3] |

synonyms |

2-methylsulfinyladenylcobamide vitamin B 12 factor Y |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)